Bunamidine hydrochloride
Overview
Description
Bunamidine hydrochloride is a veterinary anti-parasitic agent primarily used to treat infections caused by tapeworms, specifically those of the genus Taenia. It is classified as a taeniacide, meaning it kills tapeworms in situ. This compound is also effective against other tapeworm species such as Echinococcus granulosus (dog tapeworm) and Hymenolepis diminuta (rat tapeworm) .
Mechanism of Action
Bunamidine hydrochloride is a veterinary anti-platyhelmintic agent primarily used for treating taenia infestations . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound is primarily targeted against tapeworm parasites of the genus Taenia . It is also effective against Echinococcus granulosus (dog tapeworm) and Hymenolepis diminuta (rat tapeworm) .
Mode of Action
It is known to exhibit a high level of efficacy against taenia spp, Dipylidium spp, Mesocestoides spp, and Diphyllobothrium spp .
Result of Action
The primary result of this compound’s action is the effective treatment of taenia infestations in animals . It exhibits more than 90% efficacy against several species of tapeworms .
Biochemical Analysis
Cellular Effects
The cellular effects of Bunamidine hydrochloride are primarily related to its role as an anthelmintic agent. It is used to treat infections by tapeworm parasites in animals
Molecular Mechanism
It is known to be an anthelmintic agent effective against certain types of tapeworms
Dosage Effects in Animal Models
This compound exhibits >90% efficacy against Taenia spp., Dipylidium spp., Mesocestoides spp., and Diphyllobothrium spp. when administered orally at dosages of 25–50 mg/kg . The efficacy against D. caninum may be erratic .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bunamidine hydrochloride involves the reaction of N,N-dibutyl-4-hexyloxynaphthalene-1-carboximidamide with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bunamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthalene derivatives, while reduction can produce reduced amine derivatives .
Scientific Research Applications
Bunamidine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying the behavior of naphthalene derivatives.
Biology: The compound is studied for its effects on parasitic organisms, particularly tapeworms.
Medicine: Research focuses on its potential use in treating parasitic infections in animals.
Industry: this compound is used in the development of veterinary pharmaceuticals
Comparison with Similar Compounds
Praziquantel: Another anti-parasitic agent used to treat tapeworm infections.
Niclosamide: Used to treat tapeworm infections by inhibiting the parasite’s energy metabolism.
Albendazole: A broad-spectrum anti-parasitic agent effective against various parasitic infections.
Uniqueness: Bunamidine hydrochloride is unique in its specific targeting of tapeworms and its high efficacy against multiple tapeworm species. Unlike some other anti-parasitic agents, it is particularly effective against both immature and mature stages of tapeworms .
Properties
IUPAC Name |
N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O.ClH/c1-4-7-10-13-20-28-24-17-16-23(21-14-11-12-15-22(21)24)25(26)27(18-8-5-2)19-9-6-3;/h11-12,14-17,26H,4-10,13,18-20H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYJDHRFPFHVKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3748-77-4 (Parent) | |
Record name | Bunamidine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046837 | |
Record name | Bunamidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1055-55-6 | |
Record name | 1-Naphthalenecarboximidamide, N,N-dibutyl-4-(hexyloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1055-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bunamidine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bunamidine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bunamidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUNAMIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y80LB0Q7CB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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